An In-Depth Technical Guide to Fmoc-D-Tyr(PO3H2)-OH: Properties, Structure, and Application in Research and Drug Development
An In-Depth Technical Guide to Fmoc-D-Tyr(PO3H2)-OH: Properties, Structure, and Application in Research and Drug Development
This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-D-phosphotyrosine (Fmoc-D-Tyr(PO3H2)-OH), a critical reagent for researchers, scientists, and drug development professionals. We will delve into its chemical properties, structural significance, and practical applications, with a focus on the rationale behind experimental choices and methodologies that ensure scientific integrity.
Core Concepts: Understanding the Utility of Fmoc-D-Tyr(PO3H2)-OH
Fmoc-D-Tyr(PO3H2)-OH is a cornerstone building block in the chemical synthesis of peptides, particularly those designed to mimic or antagonize phosphorylated signaling pathways. Its structure is intelligently designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows. The molecule can be deconstructed into three key components, each with a specific function: the D-Tyrosine core, the phosphate group, and the Fmoc protecting group.
-
The D-Tyrosine Core: The use of the D-enantiomer of phosphotyrosine is a strategic choice in drug design. Peptides incorporating D-amino acids exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] This increased proteolytic resistance translates to a longer biological half-life, a crucial attribute for therapeutic peptides.
-
The Phosphate Group: The phosphate moiety is central to the biological mimicry of these synthetic peptides. Protein phosphorylation, particularly on tyrosine residues, is a fundamental post-translational modification that governs a vast array of cellular processes, from signal transduction to cell cycle control. Peptides containing phosphotyrosine are indispensable tools for investigating the enzymes that regulate these pathways, namely protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[2]
-
The Fmoc Protecting Group: The Fluorenylmethyloxycarbonyl (Fmoc) group is an amine protecting group that is stable under acidic conditions but readily cleaved by a weak base, typically piperidine.[3] This orthogonality makes it the protecting group of choice for modern solid-phase peptide synthesis, allowing for the sequential addition of amino acids without unintended side reactions.
Chemical Properties and Structure
A thorough understanding of the physicochemical properties of Fmoc-D-Tyr(PO3H2)-OH is essential for its effective use.
| Property | Value | Source(s) |
| CAS Number | 178432-30-9 | [4][5][6] |
| Molecular Formula | C24H22NO8P | [4][5][6] |
| Molecular Weight | 483.41 g/mol | [4][5][6] |
| Appearance | White to off-white powder | |
| Purity | ≥95.0% (HPLC) | [7] |
| Solubility | Sparingly soluble in DMSO | [8] |
Chemical Structure:
The structure of Fmoc-D-Tyr(PO3H2)-OH is depicted below. The stereochemistry at the alpha-carbon is 'D', and the phosphate group is attached to the hydroxyl of the tyrosine side chain.
SMILES String: OC(=O)NC(=O)OCC2c3ccccc3-c4ccccc24
Applications in Research and Drug Development
The primary application of Fmoc-D-Tyr(PO3H2)-OH is in the synthesis of phosphopeptides, which serve as invaluable tools in several key areas of research.
Probing Kinase and Phosphatase Activity
Synthetic phosphopeptides are crucial for characterizing the activity and substrate specificity of protein tyrosine kinases and phosphatases.[2] By creating peptides that mimic the phosphorylation sites of target proteins, researchers can perform in vitro assays to screen for inhibitors or activators of these enzymes. The incorporation of D-phosphotyrosine can be particularly insightful for developing enzyme-resistant inhibitors.
Investigating SH2 and PTB Domain Interactions
Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains are protein modules that specifically recognize and bind to phosphotyrosine-containing sequences, facilitating the assembly of signaling complexes.[9][10] Peptides synthesized with Fmoc-D-Tyr(PO3H2)-OH are used to:
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Elucidate the binding specificity of different SH2 and PTB domains.
-
Develop high-affinity ligands that can disrupt these protein-protein interactions.
-
Serve as probes in fluorescence polarization or surface plasmon resonance assays to quantify binding affinities.[11]
Development of Therapeutic Peptides
The enhanced stability of D-amino acid-containing peptides makes them attractive candidates for drug development.[1] By targeting key signaling pathways with peptides that are resistant to degradation, it is possible to achieve sustained therapeutic effects.
Experimental Protocols: Solid-Phase Synthesis of D-Phosphotyrosine-Containing Peptides
The following section provides a detailed, field-proven protocol for the incorporation of Fmoc-D-Tyr(PO3H2)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.
Workflow for Fmoc-SPPS
The general workflow for solid-phase peptide synthesis involves sequential deprotection of the N-terminal Fmoc group, followed by coupling of the next Fmoc-protected amino acid.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol for Incorporating Fmoc-D-Tyr(PO3H2)-OH
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
1. Resin Swelling:
-
Place the resin in a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-D-Tyr(PO3H2)-OH:
-
Causality: The unprotected phosphate group of Fmoc-D-Tyr(PO3H2)-OH can complicate the coupling reaction. Uronium-based coupling reagents like HBTU or HATU are generally effective.[12] An extended coupling time is often beneficial to ensure complete incorporation.
-
Prepare the coupling solution:
-
Dissolve Fmoc-D-Tyr(PO3H2)-OH (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. A longer coupling time may be necessary.[8]
-
Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
4. Capping (Optional but Recommended):
-
If the Kaiser test is positive, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
5. Washing:
-
Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times).
6. Repeat Synthesis Cycle:
-
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Cleavage and Deprotection
Causality: A strong acid cocktail is required to cleave the peptide from the resin and remove the side-chain protecting groups. Scavengers are included to prevent side reactions with reactive cleavage products. "Reagent B" is a common and effective cleavage cocktail.[13]
Reagent B Formulation:
-
Trifluoroacetic acid (TFA): 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIS): 2%
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add Reagent B to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final phosphopeptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1][5]
Challenges and Expert Recommendations
Challenge: Pyrophosphate Formation
-
When synthesizing peptides with adjacent phosphotyrosine residues, intramolecular pyrophosphate formation can occur.[8]
-
Recommendation: To mitigate this, ensure efficient coupling and consider using a phosphotyrosine derivative with a protected phosphate group, such as Fmoc-Tyr(PO(OBzl)OH)-OH, if this side reaction is problematic.
Challenge: Incomplete Coupling
-
The bulky nature of the phosphotyrosine side chain can sometimes lead to incomplete coupling.
-
Recommendation: As mentioned in the protocol, extend the coupling time and use a reliable method like the Kaiser test to monitor reaction completion. Increasing the excess of reagents can also be beneficial.[12]
Conclusion
Fmoc-D-Tyr(PO3H2)-OH is a powerful and versatile reagent that enables the synthesis of phosphopeptides with enhanced biological stability. A thorough understanding of its chemical properties and the nuances of its use in solid-phase peptide synthesis is paramount for obtaining high-quality peptides for research and drug development. The protocols and insights provided in this guide are intended to equip scientists with the knowledge to confidently and successfully utilize this important building block in their work.
References
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Merck Millipore. Novabiochem®. [Link]
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GenoChem World. Fmoc-D-Tyr(PO3H2)-OH – 1g. [Link]
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PubMed Central. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. [Link]
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Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. [Link]
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Ye, G., Schuler, A. D., Ahmadibeni, Y., Morgan, J. R., Faruqui, A., Huang, K., Sun, G., Zebala, J. A., & Parang, K. (2009). Synthesis and evaluation of phosphopeptides containing iminodiacetate groups as binding ligands of the Src SH2 domain. Bioorganic chemistry, 37(4), 133–142. [Link]
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Sirtari, T. C., et al. (2020). Structural Determinants of Phosphopeptide Binding to the N-Terminal Src Homology 2 Domain of the SHP2 Phosphatase. Journal of Chemical Information and Modeling, 60(6), 3127–3140. [Link]
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LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? [Link]
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Merck Millipore. Novabiochem® Letters 2.16Vol. [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
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Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
- Fields, G. B., Lauer-Fields, J. L., Liu, R., & Barany, G. (1997). Principles and practice of solid-phase peptide synthesis. Methods in enzymology, 289, 3–28.
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Wikipedia. (2023, December 1). Fluorenylmethyloxycarbonyl protecting group. [Link]
- Song, A., & Camarero, J. A. (2012). Synthesis of proteins by native chemical ligation. Methods in molecular biology (Clifton, N.J.), 813, 421–440.
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Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Wikipedia contributors. (2023, December 1). Fluorenylmethyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]
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LifeTein. (2024, October 18). What are L- and D- Amino Acids?. [Link]
- Perich, J. W. (1997). Synthesis of phosphopeptides using modern chemical approaches. Methods in enzymology, 289, 245–266.
- Songyang, Z., Shoelson, S. E., Chaudhuri, M., Gish, G., Pawson, T., Haser, W. G., King, F., Roberts, T., Ratnofsky, S., Lechleider, R. J., Neel, B. G., Birge, R. B., Fajardo, J. E., Chou, M. M., Hanafusa, H., Schaffhausen, B., & Cantley, L. C. (1993). SH2 domains recognize specific phosphopeptide sequences. Cell, 72(5), 767–778.
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